1-(3-Chloro-4-(methylthio)phenyl)ethanone
Overview
Description
1-(3-Chloro-4-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H9ClOS It is characterized by the presence of a chloro group, a methylthio group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-(methylthio)phenyl)ethanone can be synthesized through a Friedel-Crafts acylation reaction. In this process, thioanisole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: The industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
1-(3-Chloro-4-(methylthio)phenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-(methylthio)phenyl)ethanone depends on its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chloro and methylthio groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.
Comparison with Similar Compounds
1-(3-Chloro-4-(methylthio)phenyl)ethanone can be compared with similar compounds such as:
1-(3-Chloro-4-methylphenyl)ethanone: Lacks the methylthio group, which may result in different reactivity and applications.
1-(4-(Methylthio)phenyl)ethanone:
Uniqueness: The presence of both chloro and methylthio groups in this compound makes it unique, providing a combination of reactivity and functionality that is not found in the individual similar compounds.
Biological Activity
1-(3-Chloro-4-(methylthio)phenyl)ethanone, also known as 4-(methylthio)acetophenone, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C9H10ClOS
- Molecular Weight : 194.69 g/mol
- CAS Number : 1778-09-2
The structure features a chloro and methylthio substitution on the phenyl ring, which may influence its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific findings related to these activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of acetophenones, this compound demonstrated notable inhibition against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines.
Table 2: Anticancer Activity of this compound
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
A549 (Lung Cancer) | 25 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is critical for cancer treatment strategies.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Studies suggest that it might inhibit certain enzymes involved in cell proliferation and inflammatory pathways.
Enzyme Interaction
The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a significant role in inflammation and cancer progression. By modulating COX activity, it may reduce inflammatory responses and tumor growth.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Structure-Activity Relationship (SAR) : A study explored various substitutions on the phenyl ring to understand their effects on biological activity. It was found that electron-withdrawing groups enhanced antimicrobial activity while maintaining low toxicity levels in mammalian cells .
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, indicating its potential as a therapeutic agent .
- Comparative Analysis : When compared with similar compounds, such as other substituted acetophenones, this compound showed superior efficacy in both antimicrobial and anticancer assays .
Properties
IUPAC Name |
1-(3-chloro-4-methylsulfanylphenyl)ethanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClOS/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWCQEVVYVUWFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)SC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80424083 | |
Record name | 1-(3-chloro-4-(methylthio)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32467-66-6 | |
Record name | 1-(3-chloro-4-(methylthio)phenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80424083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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